1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanol
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanol: is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 5-chloro-2-methoxyphenol with trifluoroacetic acid and a reducing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoroethanol moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 1-(5-Chloro-2-methoxyphenyl)ethanol
- 1-(5-Chloro-2-methoxyphenyl)ethanone
- 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol
Comparison: 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and potential for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design.
Properties
CAS No. |
923170-54-1 |
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Molecular Formula |
C9H8ClF3O2 |
Molecular Weight |
240.60 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
HIXYZNAEMJPIPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C(F)(F)F)O |
Origin of Product |
United States |
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